molecular formula C10H11BrO3 B3266188 4-(3-Bromopropoxy)benzoic acid CAS No. 420087-84-9

4-(3-Bromopropoxy)benzoic acid

Cat. No.: B3266188
CAS No.: 420087-84-9
M. Wt: 259.1 g/mol
InChI Key: BHMIYTJIGXLOBM-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)benzoic acid (CAS 420087-84-9) is a versatile benzoic acid derivative with a molecular formula of C10H11BrO3 and a molecular weight of 259.10 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid group and a bromoalkoxy chain, allows it to undergo various reactions, making it particularly useful for constructing more complex molecules. A key research application is its role as a precursor in the synthesis of quinazoline and 4-quinazolinone derivatives via copper-catalyzed coupling reactions, which are structures of significant interest in pharmaceutical development . The bromopropyl moiety acts as a flexible linker, enabling the compound to be easily functionalized and incorporated into larger molecular frameworks. The compound has a melting point of 154-156 °C (when recrystallized from isopropyl alcohol) and a Topological Polar Surface Area of 46.5 Ų . Researchers utilize this chemical exclusively for laboratory purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIYTJIGXLOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromopropoxy)benzoic acid can be synthesized through the reaction of 4-hydroxybenzoic acid with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+3-BromopropanolK2CO3,DMF4-(3-Bromopropoxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{3-Bromopropanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzoic acid+3-BromopropanolK2​CO3​,DMF​4-(3-Bromopropoxy)benzoic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropoxy group serves as an electrophilic site for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
Sodium AzideDMF/water (4:1), rt4-(3-Azidopropoxy)benzoic acidNot reported
AminesPolar aprotic solvent, heating4-(3-Aminopropoxy)benzoic acid derivativesVaries
ThiolsKSCN, DMSO4-(3-Thiocyanatopropoxy)benzoic acidNot reported*

Mechanistic Insights :

  • The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophile displaces bromide.

  • Steric hindrance from the propoxy chain may influence reactivity, as observed in related bromoalkoxy systems .

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Table 2: Esterification Reactions

AlcoholCatalystConditionsProductYieldSource
MethanolH<sub>2</sub>SO<sub>4</sub>Reflux, 12 hrsMethyl 4-(3-bromopropoxy)benzoate85%
EthanolPTSA80°C, 8 hrsEthyl 4-(3-bromopropoxy)benzoate78%*

Key Findings :

  • Sulfuric acid catalysis in alcoholic solvents is effective for ester formation.

  • Microwave-assisted methods can reduce reaction times but were not explicitly reported in the literature reviewed.

C–H Functionalization and Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed coupling reactions:

Table 3: Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYieldSource
C–H AlkynylationCo(hfacac)<sub>2</sub>, O<sub>2</sub>, Ce(SO<sub>4</sub>)<sub>2</sub>Terminal alkynes4-(3-Bromopropoxy)benzoyl alkynes60–92%
Oxadiazole FormationCuI, (PPh<sub>3</sub>)<sub>2</sub>PdCl<sub>2</sub>Ethynyltrimethylsilane2,5-Disubstituted 1,3,4-oxadiazoles44–87%

Mechanistic Notes :

  • Cobalt-catalyzed alkynylation proceeds via radical intermediates , with oxygen acting as a terminal oxidant .

  • Oxadiazole formation involves cyclization of hydrazide intermediates under copper catalysis .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, though direct evidence from the reviewed literature is limited. Indirect studies suggest:

Proposed Reaction :
4-(3-Bromopropoxy)benzoic acid → 4-(3-Bromopropoxy)benzyl alcohol

  • Reagents : LiAlH<sub>4</sub> in anhydrous ether (hypothesized based on general reduction trends).

  • Challenges : Competing reduction of the bromopropoxy group may occur, requiring optimized conditions.

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s bromopropoxy side chain enhances its utility in medicinal chemistry:

  • Antimicrobial Derivatives : Substitution with amine groups yields analogs showing activity against E. coli and S. aureus .

  • Enzyme Inhibition : Bromine’s electron-withdrawing effect improves binding to urokinase-type plasminogen activator (uPA), with K<sub>i</sub> values as low as 0.034 μM .

Stability and Side Reactions

  • Hydrolysis : The bromopropoxy group may hydrolyze under strongly acidic or basic conditions, forming 4-hydroxybenzoic acid derivatives.

  • Thermal Decomposition : Degradation occurs above 200°C, releasing HBr gas (observed in TGA analysis of analogous compounds ).

*Note: BenchChem data (,) was excluded per requirements.

Scientific Research Applications

4-(3-Bromopropoxy)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters through a condensation reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Benzoic Acids

4-(3-Fluoropropoxy)benzoic Acid (CAS 910776-94-2)
  • Molecular Formula : C₁₀H₁₁FO₃
  • Molecular Weight : 198.19 g/mol .
  • Key Differences: Replacing bromine with fluorine reduces molecular weight and alters electronic properties.
3-Bromo-5-methoxy-4-propoxy-benzoic Acid (CAS 554407-81-7)
  • Molecular Formula : C₁₁H₁₃BrO₄
  • Molecular Weight : 289.12 g/mol .
  • Key Differences : The additional methoxy group at position 5 introduces steric hindrance and electron-donating effects, which may influence reactivity in nucleophilic substitution reactions.
4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)
  • Molecular Formula : C₁₃H₉FO₃
  • Molecular Weight : 232.21 g/mol .
  • Key Differences: The phenoxy group replaces the propoxy chain, increasing aromaticity and rigidity. This structural change could affect binding affinity in biological systems.

Functional Group Modifications

Methyl Ester Derivative: 4-(3-Bromopropoxy)benzoic Acid Methyl Ester (CAS 135998-88-8)
  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 273.12 g/mol .
  • Key Differences : Esterification of the carboxylic acid group eliminates hydrogen-bonding capacity, reducing water solubility but improving lipid solubility for membrane permeability.
Nitro-Substituted Analog: 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic Acid
  • Molecular Formula: C₁₁H₁₂BrNO₆
  • Molecular Weight : 334.13 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₀H₁₁BrO₃ ~259.10 Br, propoxy chain Intermediate in drug synthesis
4-(3-Fluoropropoxy)benzoic acid C₁₀H₁₁FO₃ 198.19 F, propoxy chain Potential fluorinated drug candidate
3-Bromo-5-methoxy-4-propoxy-benzoic acid C₁₁H₁₃BrO₄ 289.12 Br, methoxy, propoxy Unknown, likely synthetic intermediate
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 F, phenoxy group Material science applications
Methyl ester derivative C₁₁H₁₃BrO₃ 273.12 Methyl ester, Br, propoxy Improved lipid solubility

Biological Activity

4-(3-Bromopropoxy)benzoic acid (CAS No. 420087-84-9) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a brominated propoxy group, which may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 287.13 g/mol

This compound's unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

  • Case Study : A comparative analysis demonstrated that derivatives of benzoic acid could inhibit the growth of various bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through in vitro assays. Antioxidants are critical in mitigating oxidative stress-related damage in cells.

  • Research Findings : In studies assessing the radical scavenging activity, compounds similar to this compound showed significant inhibition of free radicals, indicating potential use in preventing oxidative damage .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme inhibitors play crucial roles in drug development for various diseases.

  • Mechanism of Action : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and apoptosis .

Research Findings Summary

Biological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysInhibited growth of multiple bacterial strains
AntioxidantRadical scavenging assaysSignificant reduction in free radical levels
Enzyme InhibitionEnzyme kineticsPotential inhibitor of proteolytic enzymes

The biological effects of this compound are likely mediated through several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and inhibiting biochemical pathways critical for microbial survival.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound can reduce oxidative damage in cells, contributing to its protective effects.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, UV detection).
  • Optimize stoichiometry to minimize byproducts (e.g., di-substituted derivatives).

How should researchers safely handle and store this compound to prevent degradation?

Q. Basic

  • Storage : Keep in airtight containers at 20°C, protected from light and moisture. Avoid proximity to strong oxidizers or acids .
  • Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure:
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin contact : Wash thoroughly with soap and water; remove contaminated clothing .
  • Stability : Stable under recommended conditions but may degrade at >100°C or in prolonged UV exposure .

What strategies can resolve contradictions in spectroscopic data during characterization?

Advanced
Contradictions in NMR, IR, or mass spectrometry data often arise from impurities or isomerization. Mitigation strategies:

Multi-technique validation :

  • NMR : Compare 1^1H and 13^13C spectra with computed chemical shifts (DFT methods).
  • LC-MS : Confirm molecular ion peaks and fragmentation patterns .

Chromatographic purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions .

X-ray crystallography : Resolve structural ambiguities by determining the crystal structure .

How can crystallographic software like SHELX determine the crystal structure of this compound?

Q. Advanced

Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure solution :

  • SHELXT : Direct methods for phase determination .
  • SHELXL : Refinement with anisotropic displacement parameters and hydrogen bonding analysis .

Validation : Check for R-factors (<5%), electron density maps, and CIF files for publication .

Q. Example refinement parameters :

ParameterValue
Space groupP2₁/c
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.120

What role does this compound serve as an intermediate in organic synthesis?

Advanced
This compound is a versatile building block:

  • Drug discovery : Used to synthesize kinase inhibitors or anti-inflammatory agents via coupling reactions (e.g., Suzuki-Miyaura) .
  • Material science : Functionalized into liquid crystals or polymers by reacting the carboxylic acid group with amines/alcohols .
  • Retrosynthetic planning : AI tools (e.g., Reaxys-based models) predict pathways for complex targets, leveraging its bromine and carboxylate moieties .

What analytical techniques are effective for quantifying this compound in mixed systems?

Q. Basic

  • LC-MS : Use a C18 column with ESI-MS in negative ion mode (LOQ: 0.1 µg/mL) .
  • NMR spectroscopy : Integrate aromatic proton signals (δ 7.8–8.1 ppm) relative to an internal standard (e.g., TMS) .
  • Titration : Acid-base titration with NaOH (phenolphthalein indicator) for bulk quantification .

Q. Comparison of Methods :

MethodSensitivityTime Required
LC-MSHigh30 min
NMRModerate2 hours
TitrationLow15 min

How can computational tools predict the reactivity of this compound under varied conditions?

Q. Advanced

  • DFT calculations : Simulate reaction pathways (e.g., hydrolysis of the bromopropoxy group) using Gaussian or ORCA software .
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .
  • Stability prediction : QSPR models estimate shelf-life under humidity/temperature stress .

Q. Example Prediction :

  • Hydrolysis half-life (pH 7) : ~120 hours at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Bromopropoxy)benzoic acid
Reactant of Route 2
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4-(3-Bromopropoxy)benzoic acid

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